Baeihpp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Baeihpp, also known as N-(2-hydroxypropyl) methacrylamide (HPMA), is a polymer-based drug delivery system. It is a synthetic polymer that is used to deliver drugs to targeted sites in the body. Baeihpp has gained significant attention in the field of drug delivery due to its unique properties such as biocompatibility, biodegradability, and controlled release of drugs.

Mécanisme D'action

Baeihpp delivers drugs to the targeted site through a passive targeting mechanism known as the enhanced permeability and retention (EPR) effect. The EPR effect is based on the fact that tumor tissues have a leaky vasculature and poor lymphatic drainage, which results in the accumulation of Baeihpp in the tumor tissue. Once Baeihpp reaches the tumor tissue, the drug is released in a controlled manner, leading to higher drug concentrations at the site of action.

Effets Biochimiques Et Physiologiques

Baeihpp has been shown to have minimal toxicity and immunogenicity in vivo. It is biocompatible and biodegradable, which makes it an ideal candidate for drug delivery applications. Baeihpp can be eliminated from the body through renal excretion or enzymatic degradation.

Avantages Et Limitations Des Expériences En Laboratoire

Baeihpp has several advantages for lab experiments. It can be easily synthesized and purified, and the drug release can be controlled by adjusting the polymer composition. Baeihpp can also be conjugated with various targeting ligands such as antibodies or peptides to enhance the specificity of drug delivery. However, Baeihpp has some limitations, such as the difficulty in achieving a uniform drug loading and release profile, and the potential for premature drug release during storage.

Orientations Futures

Baeihpp has great potential for future drug delivery applications. Some of the future directions include the development of Baeihpp-based nanocarriers for targeted drug delivery, the use of Baeihpp for gene therapy, and the exploration of Baeihpp for immunotherapy applications. Furthermore, the use of Baeihpp in combination with other drug delivery systems such as liposomes or nanoparticles can enhance the efficacy of drug delivery.

Conclusion:

Baeihpp is a promising polymer-based drug delivery system that has gained significant attention in the field of drug delivery. It has several advantages such as biocompatibility, biodegradability, and controlled drug release. Baeihpp has been extensively studied for its drug delivery applications, and it has shown great potential for future drug delivery applications.

Méthodes De Synthèse

Baeihpp is synthesized through a radical polymerization reaction of Baeihpp(2-hydroxypropyl) methacrylamide monomers. The polymerization reaction is initiated by a free radical initiator such as azobisisobutyronitrile (AIBN) or peroxide. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of around 60-70 °C. The resulting polymer is then purified by dialysis or precipitation.

Applications De Recherche Scientifique

Baeihpp has been extensively studied for its drug delivery applications. It has been used to deliver a wide range of drugs including anticancer agents, anti-inflammatory agents, and antibiotics. Baeihpp can be conjugated with drugs through a covalent bond or encapsulated within the polymer matrix. The drug release from Baeihpp can be controlled by adjusting the polymer composition, molecular weight, and crosslinking density.

Propriétés

Numéro CAS |

111790-42-2 |

|---|---|

Nom du produit |

Baeihpp |

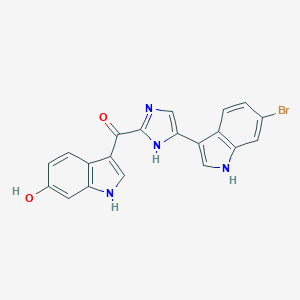

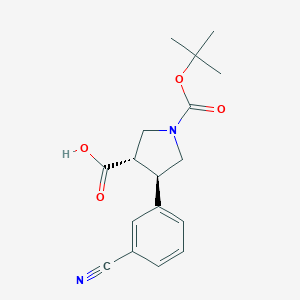

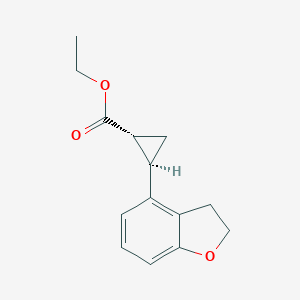

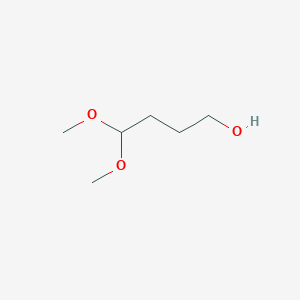

Formule moléculaire |

C21H28I2N4O4S |

Poids moléculaire |

686.3 g/mol |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]ethyl]pentanamide |

InChI |

InChI=1S/C21H28I2N4O4S/c22-13-9-12(10-14(23)20(13)30)5-6-18(29)25-8-7-24-17(28)4-2-1-3-16-19-15(11-32-16)26-21(31)27-19/h9-10,15-16,19,30H,1-8,11H2,(H,24,28)(H,25,29)(H2,26,27,31)/t15-,16-,19-/m0/s1 |

Clé InChI |

ZADYZPFVEWLGRJ-BXWFABGCSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C(=C3)I)O)I)NC(=O)N2 |

Synonymes |

BAEIHPP biotinylamidoethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)